
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C19H15ClN2O It is known for its unique structure, which includes a chloro group, a hydroxy group, and two phenyl groups attached to a benzenecarboximidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with n-hydroxy-n,n-diphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-n,n-diphenyl-benzenecarboxamide.
Reduction: Formation of n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Substitution: Formation of 2-amino-n-hydroxy-n,n-diphenyl-benzenecarboximidamide or 2-thio-n-hydroxy-n,n-diphenyl-benzenecarboximidamide.
Applications De Recherche Scientifique
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic interactions, while the phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-n,n-diphenyl-benzenecarboximidamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
n-Hydroxy-n,n-diphenyl-benzenecarboximidamide: Lacks the chloro group, which may affect its electrophilic interactions.
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboxamide: Contains a carbonyl group instead of the imidamide group, which may alter its reactivity and biological activity.
Uniqueness
2-Chloro-n-hydroxy-n,n-diphenyl-benzenecarboximidamide is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a diverse range of chemical reactions and interactions
Propriétés
Numéro CAS |
59387-55-2 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-chloro-N-hydroxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C19H15ClN2O.ClH/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22(23)16-11-5-2-6-12-16;/h1-14,23H;1H |
Clé InChI |
PQFIPAUXHWCFBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)N(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


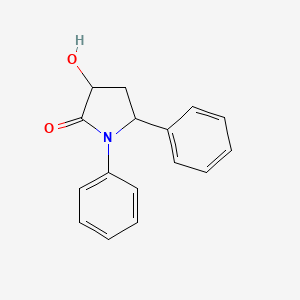
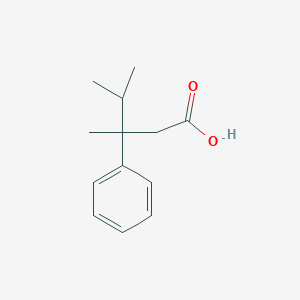
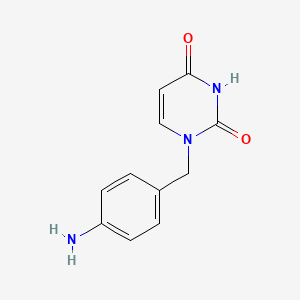
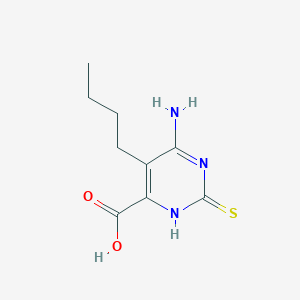

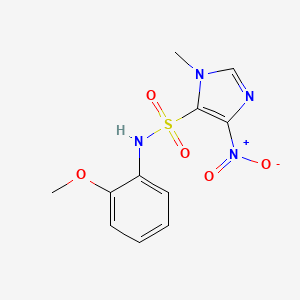
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
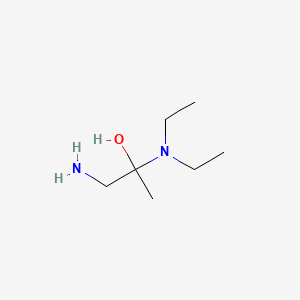

acetic acid](/img/structure/B14006295.png)
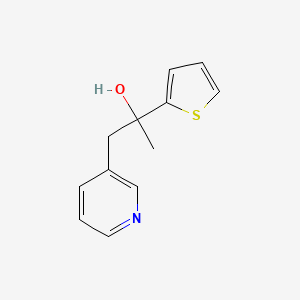

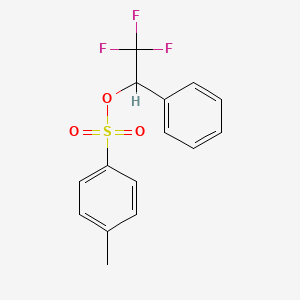
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
